6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride
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Overview
Description
6-Benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride is a chemical compound with the molecular formula C13H15N3O. It is a derivative of pyrazolopyridine, a class of compounds known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce fully saturated pyrazolopyridine derivatives .
Scientific Research Applications
6-Benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anticancer properties.
1H-pyrazolo[3,4-b]pyridine: Investigated for its diverse biological activities.
Uniqueness
6-Benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one stands out due to its specific structural features and the potential for diverse chemical modifications. Its unique benzyl group and pyrazolopyridine core make it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H17Cl2N3O |
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Molecular Weight |
302.20 g/mol |
IUPAC Name |
6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride |
InChI |
InChI=1S/C13H15N3O.2ClH/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10;;/h1-5H,6-9H2,(H2,14,15,17);2*1H |
InChI Key |
UJIQHAXUDUBPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=O)NN2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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